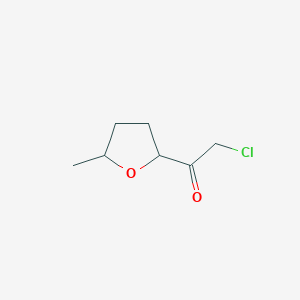

![molecular formula C19H15F2N3O2 B2591128 4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide CAS No. 1181479-54-8](/img/structure/B2591128.png)

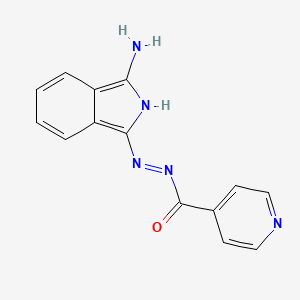

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide, also known as DBCO-NHS ester, is a chemical compound that has gained significant attention in scientific research due to its ability to selectively label biomolecules. This compound is widely used in bioconjugation reactions and has been proven to be a valuable tool for studying biological systems.

科学的研究の応用

Polymer Synthesis and Material Science

One notable application is in the synthesis and characterization of novel polyimides, which are important materials due to their thermal stability and solubility in organic solvents. The synthesis of new diamines and their polymerization with different dianhydrides demonstrates the utility of aromatic compounds in developing materials with high degradation temperatures and specific heat capacities. These polymers have potential applications in various high-performance materials due to their thermal properties and solubility (M. Butt et al., 2005).

Antimicrobial and Anti-inflammatory Research

Derivatives of benzamide, specifically N-Pyrazolylbenzamide derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, characterized by their structural features, exhibit significant activity against various microorganisms and show promising anti-inflammatory effects. Such research underscores the importance of benzamide derivatives in developing new therapeutic agents (A. Fatima et al., 2015).

Fluorescence Enhancement Studies

The study of fluorescence enhancement in compounds related to benzamide, particularly through N-phenyl substitutions, highlights the "amino conjugation effect." This effect significantly impacts the fluorescence quantum yields and photostability of the compounds, making them potential candidates for applications in optical materials and fluorescence-based sensors (Jye‐Shane Yang et al., 2002).

Cancer Research and Proteasome Inhibition

In cancer research, specific derivatives have been designed to target the proteasome, a critical protein complex involved in degrading unneeded or damaged proteins. By inhibiting the proteasome, these compounds can induce apoptosis in cancer cells, offering a potential therapeutic strategy. Studies on the synthesis and characterization of such compounds provide insights into their mechanism of action and efficacy (Xingchen Yan et al., 2015).

Organic Synthesis and Catalysis

Research into the reactions of N,N-dimethylbenzamide derivatives with various compounds opens up new pathways in organic synthesis. The generation of α-dimethylaminobenzylidene derivatives and heterocyclic compounds through cyclization reactions exemplifies the versatility of benzamide derivatives in synthesizing complex organic molecules (T. Mukaiyama et al., 1966).

特性

IUPAC Name |

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2/c1-24(2)19(26)12-3-6-16(7-4-12)23-18(25)14(11-22)9-13-10-15(20)5-8-17(13)21/h3-10H,1-2H3,(H,23,25)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWWNPGZTNCAPU-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-cyano-3-(2,5-difluorophenyl)prop-2-enamido]-N,N-dimethylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2591058.png)

![(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine](/img/structure/B2591059.png)

![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2591064.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2591067.png)